Biotin-PEG2-C6-Azide

Vue d'ensemble

Description

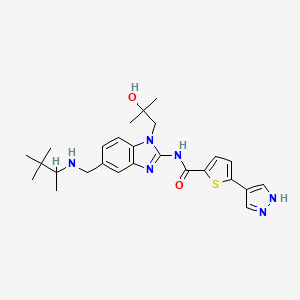

Biotin-PEG2-C6-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTAC . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The azide group in Biotin-PEG2-C6-Azide can react with either alkyne moiety in Cu (I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage .Molecular Structure Analysis

Biotin-PEG2-C6-Azide has a molecular weight of 513.7 g/mol and a molecular formula of C22H39N7O5S . The azide group can react with either Alkyne moiety in Cu (I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage .Chemical Reactions Analysis

The azide group in Biotin-PEG2-C6-Azide can react with either alkyne moiety in Cu (I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage .Physical And Chemical Properties Analysis

Biotin-PEG2-C6-Azide is a solid substance . More detailed physical and chemical properties are not available from the search results.Applications De Recherche Scientifique

Molecular Biology Applications

Biotin is an important molecule in molecular biology applications, partly due to its very high affinity for streptavidin and avidin . It is used in mobility shift assays, and for enrichment, purification, and attachment to solid surfaces . Biotin can also be used for tagging target molecules with dye- or enzyme-labeled streptavidin .

Protein Detection and Purification

Proteins that are biotin labeled (i.e., biotinylated) are routinely detected or purified with avidin conjugates in many protein research applications, including the enzyme-linked immunosorbent assay (ELISA), western blot analysis, immunohistochemistry (IHC), immunoprecipitation (IP) and other methods of affinity purification .

Click Chemistry Applications

Biotin-PEG2-C6-Azide is a PEG linker containing a biotin group and an azide group . The azide group can react with either alkyne moiety in Cu (I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage .

Attachment to Solid Surfaces

Biotin is used for the attachment of molecules to solid surfaces . This is particularly useful in the development of biosensors and diagnostic tools.

Enrichment Studies

Biotin is used for the enrichment of certain molecules . This is particularly useful in proteomics and genomics studies where specific subsets of proteins or genes are being studied.

Mobility Shift Assays

Biotin is used in mobility shift assays . These assays are used to study protein-DNA interactions and the addition of biotin allows for the detection and analysis of these interactions.

Mécanisme D'action

Target of Action

Biotin-PEG2-C6-Azide is a click chemistry reagent . It is primarily used in the synthesis of PROTACs , which are designed to target specific proteins for degradation . The primary targets of Biotin-PEG2-C6-Azide are therefore the proteins that are intended to be degraded by the PROTAC.

Mode of Action

Biotin-PEG2-C6-Azide contains an Azide group . This Azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow Biotin-PEG2-C6-Azide to form a stable triazole linkage with the target proteins .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG2-C6-Azide are dependent on the specific proteins targeted by the PROTACs. By degrading these proteins, the PROTACs can disrupt the biochemical pathways in which these proteins are involved .

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility and biocompatibility . These properties can enhance the bioavailability of the compound.

Result of Action

The result of Biotin-PEG2-C6-Azide’s action is the degradation of the target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins.

Action Environment

The action of Biotin-PEG2-C6-Azide can be influenced by various environmental factors. For example, the efficiency of the CuAAC and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound can be influenced by factors such as temperature and humidity .

Safety and Hazards

Biotin-PEG2-C6-Azide is not classified as a hazard . In case of skin contact, wash the affected area with water for 15 minutes and seek medical advice if irritation occurs . In case of eye contact, flush the eye with water for 15 minutes and seek medical advice if irritation occurs . If inhaled, remove to fresh air and seek medical attention if symptoms persist .

Propriétés

IUPAC Name |

N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAZUAAGKILBHO-WFXMLNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG2-C6-Azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)